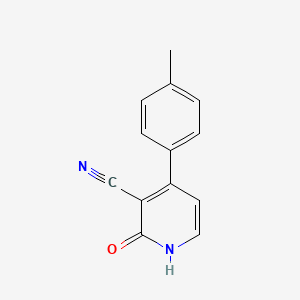

![molecular formula C14H10N2O2S B1320611 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde CAS No. 937602-23-8](/img/structure/B1320611.png)

4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds based on the benzo[c][1,2,5]thiadiazole (BTZ) motif, like BTMB, has been extensively researched . A library of 26 donor-acceptor (D-A) compounds based on the BTZ group has been synthesized . By varying the donor groups while keeping the BTZ acceptor group the same, researchers have been able to systematically modify the photocatalyst’s optoelectronic and photophysical properties .Molecular Structure Analysis

The molecular structure of BTMB involves a benzaldehyde group linked to a 1,2,5-thiadiazole moiety through an ether linkage. This structure is part of a larger class of compounds known as benzothiadiazole derivatives.Chemical Reactions Analysis

Compounds based on the BTZ motif have been used in photovoltaics and as fluorescent sensors . They have also been explored as potential visible-light organophotocatalysts . These photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of BTMB can be inferred from its molecular structure. It belongs to the class of benzothiadiazole derivatives. More specific information about its melting point, boiling point, density, molecular formula, and molecular weight can be found on various chemical databases .Aplicaciones Científicas De Investigación

Here is a comprehensive analysis of the scientific research applications of “4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde”, focusing on its potential unique applications:

Photovoltaics

The benzo[c][1,2,5]thiadiazole motif is known for its use in photovoltaic applications due to its electron donor–acceptor (D–A) properties. Compounds with this motif have been researched for their potential in improving the efficiency of dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs) .

Fluorescent Sensors

This class of compounds has also been explored as fluorescent sensors . Their ability to act as electron donors and acceptors makes them suitable for creating sensors that can detect various environmental and biological analytes with high sensitivity .

Organophotocatalysis

Although not extensively studied, there is potential for using benzo[c][1,2,5]thiadiazole derivatives as visible-light organophotocatalysts . This application could be revolutionary in synthetic chemistry, allowing for light-mediated reactions under mild conditions .

Proteomics Research

The compound has been mentioned in the context of proteomics research , indicating its possible use in studying proteins and their interactions within a biological context .

Material Science

The thermal properties, such as melting point, suggest that this compound could have applications in material science, particularly in areas requiring stable compounds at higher temperatures .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde, also known as 4-(2,1,3-Benzothiadiazol-5-ylmethoxy)-benzenecarbaldehyde, is primary aromatic amines (PAAs) . PAAs are a class of persistent and highly toxic organic pollutants that pose a significant threat to human health and the environment .

Mode of Action

This compound interacts with its targets through a process known as static quenching . This process involves the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions between the compound and PAAs . The compound’s electron-deficient monomer, BTDD, exhibits an aggregation-caused quenching behavior .

Biochemical Pathways

The compound affects the biochemical pathways related to the detection and neutralization of PAAs . By introducing the electron-deficient monomer BTDD into a 2D framework, fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets are constructed . These nanosheets can sense electron-rich PAA molecules .

Pharmacokinetics

The compound’s high stability, high porosity, and high fluorescence performance suggest that it may have favorable adme properties .

Result of Action

The compound’s action results in the detection of PAAs with high sensitivity and selectivity . The F-CTF-3 nanosheet, constructed using the compound, exhibits unprecedented low detection limits of 11.7 and 1.47 nM toward phenylamine (PA) and p-phenylenediamine (PDA), respectively .

Propiedades

IUPAC Name |

4-(2,1,3-benzothiadiazol-5-ylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2S/c17-8-10-1-4-12(5-2-10)18-9-11-3-6-13-14(7-11)16-19-15-13/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARKRRPKOAROMRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCC2=CC3=NSN=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594806 | |

| Record name | 4-[(2,1,3-Benzothiadiazol-5-yl)methoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde | |

CAS RN |

937602-23-8 | |

| Record name | 4-(2,1,3-Benzothiadiazol-5-ylmethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=937602-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(2,1,3-Benzothiadiazol-5-yl)methoxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

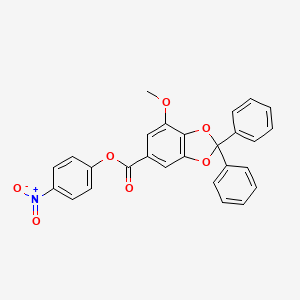

![1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride](/img/structure/B1320550.png)

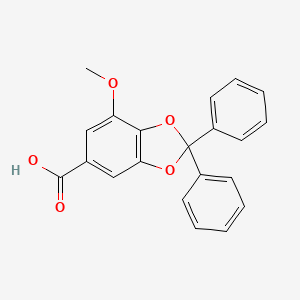

![{4-[4-(Dimethylsilyl)benzyl]phenyl}(dimethyl)-silane](/img/structure/B1320559.png)

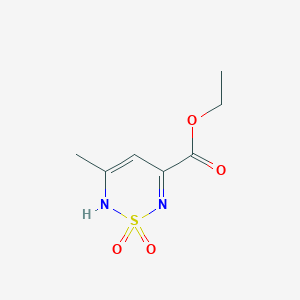

![Ethyl 1-[1-methyl-2-oxo-2-(2-thienyl)ethyl]-4-piperidinecarboxylate](/img/structure/B1320567.png)

![Methyl 2-[2-(chloromethyl)-1,3-benzoxazol-5-yl]acetate](/img/structure/B1320571.png)

![Ethyl 5-cyano-2-[4-(2-hydroxyethyl)piperazino]-6-methylnicotinate](/img/structure/B1320573.png)